molecular formula C13H13F3O3 B141967 Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate CAS No. 155722-95-5

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate

Cat. No. B141967
CAS RN: 155722-95-5
M. Wt: 274.23 g/mol
InChI Key: PJXBSEMPGQDIBQ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate (E4O4TFPB) is an organic compound belonging to the class of esters. It is a colorless, non-toxic, and crystalline solid with a melting point of 65°C. E4O4TFPB has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. Its unique properties have made it a promising candidate for various scientific research applications. In particular, its ability to act as a catalyst for the synthesis of complex organic molecules has made it a valuable tool for research in the fields of medicinal chemistry and drug discovery.

Scientific Research Applications

Regioselective Synthesis

  • Ethyl 4,4,4-trifluoro-3-oxo-butyrate reacted with 2,6-dimethyl-3,5-diacetyl-pyridine to produce 2,6-dimethyl-3,5-bis(4,4,4-trifluoro-1,3-oxo-butyl)-pyridine, leading to various pyridine derivatives with potential applications in organic synthesis (Yang et al., 2013).

Reaction with Oxazolones

  • Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate can react with oxazolones to form compounds like ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate, indicating its utility in the synthesis of complex organic molecules (Gelmi & Pocar, 1992).

Marine Fungus Compounds

  • The compound has been used in the study of marine fungi, leading to the discovery of new compounds with potential pharmaceutical applications (Wu et al., 2010).

Synthesis of Isoindolinyl Derivatives

  • It has been used in the synthesis of (±)ethyl 2 [4 (1 oxo 2 isoindolinyl)phenyl]butyrate, a method not previously reported, suggesting its role in developing new synthetic methodologies (Song, 2001).

Blood Platelet Aggregation Inhibitors

  • Alkyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrates, including ethyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrate, have been synthesized and tested for inhibitory activity against blood platelet aggregation (Nishi et al., 1983).

Enantioselective Hydrogenation

  • The enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate on modified catalysts has been studied, highlighting its significance in asymmetric synthesis (Xia, Ren, & Wu, 2005).

Safety and Hazards

The safety data sheet (SDS) for Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate can be viewed and downloaded for free at Echemi.com . The SDS contains information on the compound’s hazards, handling precautions, and first aid measures.

properties

IUPAC Name

ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c1-2-19-12(18)8-7-11(17)9-3-5-10(6-4-9)13(14,15)16/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXBSEMPGQDIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585304
Record name Ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155722-95-5
Record name Ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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